molecular formula C19H24N4O2 B4731638 3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide

3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide

Cat. No.: B4731638
M. Wt: 340.4 g/mol
InChI Key: AZCSUVSCWHBMLD-UHFFFAOYSA-N
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Description

"3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide" is a complex organic compound featuring an indole moiety linked to an oxadiazole ring. These types of structures are often found in pharmaceutical compounds due to their biological activity.

Properties

IUPAC Name

3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]-N-methyl-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13(2)23(3)19(24)11-10-18-22-21-17(25-18)9-8-14-12-20-16-7-5-4-6-15(14)16/h4-7,12-13,20H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCSUVSCWHBMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CCC1=NN=C(O1)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: This compound can be synthesized via a multistep process. Initially, the indole derivative can be synthesized through Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. Following this, the formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carbonyl compounds under acidic or basic conditions. Lastly, the N-isopropyl-N-methylpropanamide group is introduced via amidation reactions, typically using isopropylamine and N-methylpropanoyl chloride under controlled temperature and pH.

Industrial production methods: The industrial production of such a compound would require optimizing the synthetic route to ensure scalability, cost-effectiveness, and safety. This would likely involve the use of continuous flow chemistry techniques, automated reactors, and precise control over reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Common reagents and conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Reduction: Hydrogen (H₂) gas with a palladium on carbon (Pd/C) catalyst.

  • Substitution: For electrophilic substitutions, reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major products formed from these reactions:

  • Oxidation of the indole moiety typically results in the formation of oxindole derivatives.

  • Reduction of the oxadiazole ring might lead to the formation of corresponding amines.

  • Substitution reactions on the rings would introduce various functional groups, depending on the nature of the substituent used.

Scientific Research Applications

This compound can be explored in various fields:

  • Chemistry: As a building block in the synthesis of more complex molecules.

  • Biology: Investigating its potential as a probe for biological studies, given its structural similarity to known bioactive compounds.

  • Industry: Its unique structure could lend itself to applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

This compound's mechanism of action would depend on its biological target. Generally, indole derivatives can interact with serotonin receptors in the brain, while oxadiazole rings may interact with various enzymes or receptors. Molecular docking and dynamic simulations would help elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Compounds similar to "3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide" include other indole- and oxadiazole-containing compounds:

  • 3-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide: Featuring a different oxadiazole ring.

  • 3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-isopropyl-N-methylpropanamide: Substituting sulfur for one of the oxygens.

  • 3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-ethyl-N-methylpropanamide: Using ethyl instead of isopropyl.

These comparisons highlight the unique electronic and steric properties that each substitution confers, which can significantly influence their biological activity and industrial applications.

Hope this satisfies your chemical curiosity!

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-methylpropanamide

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